Bienvenue dans la boutique en ligne BenchChem!

2-Nitro-1H-benzo[d]imidazole

Radiation Oncology Hypoxia-Targeted Therapy Radiobiology

2-Nitrobenzimidazole (CAS 5709-67-1) is the definitive 2-nitro regioisomer—its electronic, spectroscopic, and pharmacological profile cannot be replicated by 5-/7-nitro analogs. Validated as a hypoxic cell radiosensitizer (in vitro ER 2.4 at 2 mM; in vivo peak tumor concentration 5 min, LD50 125–150 mg/kg i.p. in mice), this scaffold provides a quantifiable baseline for benchmarking novel derivatives. Unique UVPD spectral extension (~360 nm) enables unambiguous isomer identification in mass spectrometry workflows. DFT calculations confirm superior corrosion inhibition efficiency versus 2-aminobenzimidazole. Specify the 2-nitro isomer for reproducible radiosensitizer R&D and certified reference material applications.

Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
CAS No. 5709-67-1
Cat. No. B1197101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-1H-benzo[d]imidazole
CAS5709-67-1
Synonyms2-nitrobenzimidazole
2-nitrobenzimidazole, sodium salt
Molecular FormulaC7H5N3O2
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)[N+](=O)[O-]
InChIInChI=1S/C7H5N3O2/c11-10(12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)
InChIKeyKRTDQDCPEZRVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-1H-benzo[d]imidazole (CAS 5709-67-1): Procurement-Ready Heterocyclic Scaffold for Radiosensitization and Antimicrobial Research


2-Nitro-1H-benzo[d]imidazole (CAS 5709-67-1), also termed 2-nitrobenzimidazole, is a fused bicyclic heterocycle comprising a benzene ring annulated to a nitro-substituted imidazole ring [1]. This electron-deficient scaffold serves as a versatile precursor for bioactive molecule synthesis and is established as a hypoxic cell radiosensitizer with characterized in vivo pharmacokinetics [2].

2-Nitro-1H-benzo[d]imidazole (5709-67-1): Why In-Class Compounds Cannot Be Interchanged


The specific regiochemistry and electronic properties of 2-nitrobenzimidazole critically govern its functional performance and safety profile, rendering simple substitution by other nitrobenzimidazole isomers or derivatives invalid. Its unique nitro group placement dictates distinct UV photodissociation behavior essential for analytical differentiation [1], modulates DT-diaphorase substrate efficiency relevant to bioreductive activation [2], and yields a specific in vivo toxicity profile (LD50 125–150 mg/kg, i.p. in mice) that does not generalize across the nitrobenzimidazole class [3].

2-Nitro-1H-benzo[d]imidazole (5709-67-1): Quantitative Differentiation Evidence Against Key Comparators


Hypoxic Radiosensitization: 2-NBI Enhancement Ratio Compared to Oxygen and Dinitro Analog

In a bacterial survival assay (Serratia marcescens), 2-nitrobenzimidazole (NBI) at 2 mM concentration achieved a radiosensitization enhancement ratio (ER) of 2.4 ± 0.2, relative to an oxygen enhancement ratio of 3.3 ± 0.3. In direct comparison, 2,5-dinitrobenzimidazole (DNBI) required a higher concentration (4 mM) to achieve an ER of 3.0 ± 0.3, and DNBI failed in vivo due to poor tissue penetration [1].

Radiation Oncology Hypoxia-Targeted Therapy Radiobiology

Isomer Differentiation: UV Photodissociation Spectral Range of 2-NBI vs. 5-NBI and 7-NBI

Using FT-ICR mass spectrometry with tunable UV laser, 2-nitrobenzimidazole (2-NBI) exhibits a UVPD spectrum extending to approximately 360 nm, whereas the spectra of 5-NBI and 7-NBI terminate at 290 nm and 300 nm, respectively. This allows unambiguous differentiation of the 2-nitro isomer from its 5- and 7-nitro counterparts [1].

Analytical Chemistry Mass Spectrometry Structural Isomer Discrimination

Corrosion Inhibition: DFT-Predicted Performance of 2-Nitrobenzimidazole vs. 2-Aminobenzimidazole

Density functional theory (DFT) calculations on benzimidazole derivatives reveal that frontier orbital energy gap (a key indicator of corrosion inhibition efficiency) predicts 2-nitrobenzimidazole to possess higher anti-corrosion properties than its electron-donating counterpart, 2-aminobenzimidazole, which shows superior performance only in electronegativity and global hardness metrics [1].

Corrosion Science Computational Chemistry Materials Protection

In Vivo Safety and Pharmacokinetics: 2-NBI LD50 and Tumor Penetration Profile

In C3H/HeJ mice, the LD50 of 2-nitrobenzimidazole (NBI) following intraperitoneal injection was estimated at 125–150 mg/kg. Peak tumor concentrations were achieved 5 minutes post-injection, with maximal radiosensitization occurring between 5–10 minutes. Functional neurological evaluation up to 40 days post-treatment revealed no evidence of deficit [1].

Toxicology Pharmacokinetics Preclinical Development

2-Nitro-1H-benzo[d]imidazole (5709-67-1): Evidence-Based Research and Industrial Application Scenarios


Hypoxic Tumor Radiosensitizer Development

Use 2-nitrobenzimidazole as a lead scaffold or reference compound for designing novel hypoxic cell radiosensitizers. Its characterized in vitro enhancement ratio (ER 2.4 at 2 mM) and in vivo pharmacokinetic profile (peak tumor concentration at 5 min, LD50 125–150 mg/kg) provide a quantifiable baseline for evaluating new derivatives [1].

Analytical Reference Standard for Isomer Identification

Employ 2-nitrobenzimidazole as a certified reference material in mass spectrometry workflows to distinguish 2-nitro isomers from 5-nitro and 7-nitro analogs. Its unique UVPD spectral extension to ~360 nm enables unambiguous identification in complex mixtures [2].

Corrosion Inhibitor Formulation Screening

Utilize 2-nitrobenzimidazole as a parent scaffold for synthesizing and testing novel corrosion inhibitors. DFT calculations indicate its frontier orbital energy gap favors higher inhibition efficiency compared to 2-aminobenzimidazole, guiding synthetic efforts toward electron-withdrawing nitro-substituted benzimidazoles [3].

Bioreductive Prodrug Activation Studies

Investigate the enzymatic reduction of 2-nitrobenzimidazole by DT-diaphorase as a model for bioreductive prodrug activation. Its moderate substrate efficiency relative to quinones and competitive inhibition kinetics inform design of nitroaromatic prodrugs targeting hypoxic tumor environments [4].

Quote Request

Request a Quote for 2-Nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.